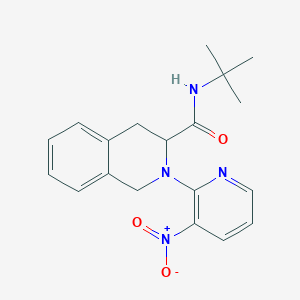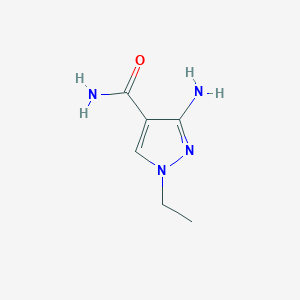
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a multifaceted molecule with diverse implications across chemistry, biology, medicine, and industry. This compound's complex structure, composed of a pyrimidine moiety linked to a pyrrolidine ring and further connected to a benzenesulfonamide group, endows it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Starting Materials: 6-ethyl-5-fluoropyrimidin-4-amine, pyrrolidine-1-carboxylic acid, and benzenesulfonyl chloride.
First Step: Formation of an amide linkage between 6-ethyl-5-fluoropyrimidin-4-amine and pyrrolidine-1-carboxylic acid using coupling agents like EDCI or DCC in an inert atmosphere, often in dichloromethane or DMF.
Second Step: Etherification of the resulting intermediate with an appropriate alcohol derivative to introduce the pyrimidin-4-yloxy group under basic conditions (e.g., sodium hydride in THF).
Final Step: Sulfonamide formation by treating the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production may involve optimization of these reaction conditions for scalability, such as using continuous flow reactors, process intensification techniques, and employing green chemistry principles to reduce waste and increase yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Potential oxidation at the ethyl group to form a carboxyl group.
Reduction: Reduction of the sulfonamide group to produce corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic conditions.
Reduction: LiAlH4 or H2/Pd for reducing the sulfonamide group.
Substitution: Halogenated reagents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products
From Oxidation: Carboxylic acid derivatives.
From Reduction: Primary and secondary amines.
From Substitution: Halogenated pyrimidines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Utilized as a ligand in organometallic complexes for catalytic reactions.
Material Science: Incorporated into polymers for advanced material applications.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes in metabolic pathways.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine
Antimicrobial Agent: Exhibits antimicrobial properties against certain bacterial strains.
Anti-inflammatory: Potential application in the development of anti-inflammatory drugs.
Industry
Pharmaceutical Intermediates: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Dye Synthesis: Used in the synthesis of complex dyes and pigments.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with active sites through hydrogen bonding and π-π stacking, while the pyrrolidine and benzenesulfonamide groups contribute to overall binding affinity and specificity. Pathways influenced by this compound include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine-based compounds, 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide exhibits unique properties such as enhanced binding affinity and specificity due to the presence of fluorine and the pyrrolidine moiety.
List of Similar Compounds
4-(4-fluoropyrimidin-2-yl)oxy-pyrrolidine
N,N-dimethyl-4-(4-(pyrrolidin-1-ylcarbonyl)phenylsulfonamide
6-ethyl-5-(pyrimidin-4-yloxy)-N,N-dimethylbenzenesulfonamide
Enjoy! This compound sure has a lot of applications in various fields. Fascinating, isn't it?
Propriétés
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-4-16-17(20)18(22-12-21-16)28-14-9-10-24(11-14)19(25)13-5-7-15(8-6-13)29(26,27)23(2)3/h5-8,12,14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXAXREWDPUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2651542.png)
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]acetate](/img/structure/B2651546.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)
![prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2651550.png)




![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2651561.png)
